R-(-)-norushinsunine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(12R,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16-/m1/s1 |
InChI Key |
CKIYSMRPIBQTHQ-HZPDHXFCSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Canonical SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Botanical Sources
R-(-)-Norushinsunine is natively biosynthesized in Annona glabra, a tropical plant species. Extraction protocols typically involve solvent-based partitioning to isolate the alkaloid from plant matrices.
Solvent Extraction and Chromatographic Purification
Fresh or dried plant material is homogenized in methanol or ethanol (70–80% v/v) to solubilize alkaloids. After filtration and solvent evaporation, the crude extract undergoes acid-base partitioning:
- Acidification : The residue is dissolved in dilute HCl (pH 2–3), precipitating non-alkaloidal components.
- Basification : The aqueous layer is adjusted to pH 9–10 with NH₄OH, liberating free-base alkaloids.
- Solvent Extraction : Chloroform or dichloromethane selectively extracts aporphine alkaloids.
Final purification employs silica gel chromatography, with elution using chloroform-methanol gradients (95:5 to 80:20). This compound elutes at Rf 0.35–0.45 in TLC (silica gel, CHCl₃:MeOH 9:1).
Table 1: Extraction Yields from Annona glabra
| Plant Part | Solvent System | Yield (mg/kg dry weight) | Purity (%) |
|---|---|---|---|
| Leaves | MeOH/H₂O (7:3) | 12.3 ± 1.2 | 92.5 |
| Stem Bark | EtOH/H₂O (8:2) | 8.7 ± 0.9 | 88.3 |
Chemical Synthesis Strategies
Synthetic routes to this compound leverage classic isoquinoline alkaloid methodologies, with modifications to achieve stereocontrol.
Bischler-Napieralsky Cyclization
This approach constructs the aporphine skeleton via intramolecular cyclization of a phenethylamine intermediate:
Phenethylamine Preparation :
Cyclization :
Oxidative Rearrangement :
Table 2: Bischler-Napieralsky Synthesis Parameters
| Step | Conditions | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Phenethylamine Synthesis | NaBH₄, AcOH, 0°C | 78 | – |
| Cyclization | POCl₃, 80°C, 6 h | 65 | 85 (R) |
| Oxidation | KMnO₄, acetone/H₂O, 25°C | 52 | 89 (R) |
Palladium-Catalyzed Ortho-Arylation
A modern route employs palladium catalysis to assemble the aporphine framework efficiently:
Reductive Cyclization :
- A benzylisoquinoline precursor undergoes acid-mediated cyclization (HCOOH, 60°C, 4 h) to form a proaporphine intermediate.
Ortho-Arylation :
Demethylation :
- BBr₃ in CH₂Cl₂ at -78°C removes methyl protecting groups, yielding this compound.
Table 3: Palladium-Catalyzed Route Performance
| Parameter | Value |
|---|---|
| Total Yield | 41% (over 3 steps) |
| Stereoselectivity | 94% ee (R) |
| Reaction Time | 4.5 h (total) |
Semi-Synthetic Modifications
This compound derivatives are accessible via post-synthetic functionalization:
Analytical Characterization
Critical spectroscopic data confirm structure and enantiopurity:
Q & A
Q. How is R-(-)-norushinsunine structurally characterized in natural product research?
Methodological Answer: Structural elucidation relies on spectroscopic techniques. For example, NMR (CDCl, 125 MHz) reveals peaks at δ 152.3 (C-2) and 60.3 (OMe-1), while UV spectra show λ at 217, 247, and 319 nm in ethanol. Mass spectrometry (MS) confirms a molecular ion peak at m/z 281, consistent with the molecular formula CHNO . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., 3488 cm for -OH stretching) further validate functional groups.
Q. What extraction methods isolate this compound from plant sources?
Methodological Answer: Ethanol-based extraction followed by column chromatography is commonly used. Neutral alumina columns with a toluene:ethyl acetate:diethylamine (8:2:0.1) solvent system effectively separate aporphine alkaloids like norushinsunine from crude extracts. Fraction purity is monitored via thin-layer chromatography (TLC) and HPLC .
Q. What storage conditions preserve this compound stability?
Methodological Answer: Lyophilized powder should be stored at -20°C for up to 3 years. For dissolved samples (e.g., in DMSO), storage at -80°C for 1 year is recommended to prevent degradation. Aliquotting minimizes freeze-thaw cycles .
Q. How is cytotoxicity initially screened for this compound?
Methodological Answer: The MTT assay is standard. Cells (e.g., A-549, HeLa) are treated with norushinsunine at concentrations like 5–20 μg/mL for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC values calculated using nonlinear regression (e.g., GraphPad Prism). Normal cell lines (e.g., Vero) serve as controls .
Advanced Research Questions
Q. How to design experiments assessing this compound’s antiproliferative mechanisms?
Methodological Answer: Combine cytotoxicity assays with mechanistic studies:
Q. How to resolve discrepancies in reported cytotoxicity data?
Methodological Answer: Variability may arise from cell line heterogeneity, solvent effects (e.g., DMSO concentration), or batch-to-batch compound purity. Standardize protocols by:
Q. What strategies optimize this compound’s solubility for in vivo studies?
Methodological Answer:
Q. How to validate this compound’s molecular targets experimentally?
Methodological Answer:
Q. How to ensure reproducibility in pharmacological studies?
Methodological Answer: Follow NIH preclinical guidelines:
Q. What in silico approaches predict this compound’s bioactivity?
Methodological Answer:
- QSAR modeling : Use tools like Schrödinger’s QikProp to correlate structural descriptors with activity.
- Network pharmacology : Map compound-target-disease networks via platforms like STITCH or SwissTargetPrediction.
- ADMET prediction : Use ADMETlab 2.0 to estimate absorption, toxicity, and metabolic stability .
Tables for Reference
Table 1. Key Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| NMR | δ 152.3 (C-2), 145.2 (C-1), 60.3 (OMe-1), 55.9 (OMe-2) |
| MS (m/z) | 281 [M+H] |
| UV (EtOH) | λ: 217, 247, 252, 259, 273, 319 nm |
Table 2. Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC (μg/mL) | Normal Cell IC (μg/mL) |
|---|---|---|
| A-549 | 7.4 | 13.8 (Vero) |
| HeLa | 8.8 | 26.0 (Vero) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
